molecular formula C11H25O4P B8620557 Dibutyl (2-hydroxypropan-2-yl)phosphonate

Dibutyl (2-hydroxypropan-2-yl)phosphonate

Cat. No. B8620557
M. Wt: 252.29 g/mol
InChI Key: FSQPWLSBMZGPRY-UHFFFAOYSA-N
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Patent
US07728162B2

Procedure details

Next, into a two-liter four-necked flask provided with a stirrer, a thermometer, a dropping device, a hydrochloric-acid-recovering device and a condenser, 213.4 g (1.1 moles) of dibutyl phosphite, 5.6 g (0.06 moles) of triethylamine and 1.9 g (0.020 moles) of magnesium chloride were fed. While stirring the resulting mixed solution at 40° C., 70.2 g (1.2 moles) of acetone was added thereto in an hour. The mixed solution was further stirred for 1 hour at the same temperature (40° C.) to complete the reaction. Thereafter, the resulting reaction solution was washed with a 1% dilute hydrochloric acid aqueous solution and a saturated sodium carbonate aqueous solution successively and rinsed with water twice to remove the triethylamine and the magnesium chloride. Then, while heating the reaction mixture to 80° C., water was recovered under a reduced pressure of about 2.7 kPa. Further, nitrogen topping was carried out under the same conditions to remove the low-boiling point portions, thereby obtaining 254.6 g of dibutyl(1-hydroxy-1-methylethyl)phosphonate (raw material 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
213.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
70.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[P:2]([O-:13])([O:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:14][C:15]([CH3:17])=[O:16]>C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-]>[CH2:4]([O:3][P:2]([C:15]([OH:16])([CH3:17])[CH3:14])(=[O:13])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH3:7] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
213.4 g
Type
reactant
Smiles
P(OCCCC)(OCCCC)[O-]
Name
Quantity
5.6 g
Type
catalyst
Smiles
C(C)N(CC)CC
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Cl-].[Mg+2].[Cl-]
Step Two
Name
Quantity
70.2 g
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
While stirring the resulting
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, into a two-liter four-necked flask provided with a stirrer
ADDITION
Type
ADDITION
Details
mixed solution at 40° C.
WAIT
Type
WAIT
Details
in an hour
STIRRING
Type
STIRRING
Details
The mixed solution was further stirred for 1 hour at the same temperature (40° C.)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Thereafter, the resulting reaction solution
WASH
Type
WASH
Details
was washed with a 1% dilute hydrochloric acid aqueous solution
WASH
Type
WASH
Details
a saturated sodium carbonate aqueous solution successively and rinsed with water twice
CUSTOM
Type
CUSTOM
Details
to remove the triethylamine
CUSTOM
Type
CUSTOM
Details
water was recovered under a reduced pressure of about 2.7 kPa
CUSTOM
Type
CUSTOM
Details
to remove the low-boiling point portions

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OP(OCCCC)(=O)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 254.6 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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